molecular formula C9H6F6O2 B1330457 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 836-79-3

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No. B1330457
CAS RN: 836-79-3
M. Wt: 260.13 g/mol
InChI Key: XBQISEWBYMWLET-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, also known as 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol, is an organic compound with the molecular formula C9H6F6O . It is a fluorinated polar solvent of high ionizing power . This compound has been used as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .


Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP), a similar compound, has been used as a solvent in various chemical transformations, including transition metal-catalyzed C–H bond functionalization reactions . It has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations .

Scientific Research Applications

Lithographic/Nanopatterning Materials

This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential in the development of lithographic and nanopatterning materials. These materials are crucial for creating patterns on a microscopic scale, which is a fundamental process in semiconductor manufacturing and material science research .

Peptide Synthesis

As a solution-phase peptide chemistry solvent, this fluorinated polar solvent facilitates peptide synthesis by providing a high ionizing power that aids in Friedel–Crafts-type reactions. This is particularly useful in the synthesis of complex peptides and proteins for pharmaceutical applications .

Friedel-Crafts Reactions

The compound’s polarity and high ionizing power make it an excellent medium for Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution. These reactions are widely used in organic chemistry to synthesize various aromatic compounds .

Sample Preparation for GCMS

In analytical chemistry, this compound finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS). It helps in the analysis of complex mixtures by providing a stable medium that does not interfere with the detection process .

Solvent for Solution-Phase Chemistry

Due to its unique properties, it serves as an effective solvent for various solution-phase chemistry applications. Its ability to dissolve a wide range of substances makes it valuable for research in organic and medicinal chemistry .

Catalyst in Covalent Bond Formation

It is used as a catalyst to facilitate covalent bond formation in the absence of a Lewis acid catalyst. This property is beneficial in synthesizing complex organic molecules with precision and efficiency .

Safety And Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol, a similar compound, is known to cause severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQISEWBYMWLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232862
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

CAS RN

836-79-3
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Reactant of Route 6
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

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